Coumarin, 6-nitro-3-(2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 6-nitro-3-(2-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 6-nitro-3-(2-pyridyl)- typically involves the reaction of substituted salicylaldehydes with 2-pyridylacetonitrile . This reaction can be catalyzed by various agents, including bases like potassium carbonate, and often requires solvents such as dry acetone . The reaction conditions usually involve moderate temperatures around 50°C .
Industrial Production Methods
Industrial production methods for coumarin derivatives often utilize green chemistry principles, such as using environmentally friendly solvents and catalysts . The Knoevenagel reaction is a common method for synthesizing coumarin derivatives, including Coumarin, 6-nitro-3-(2-pyridyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin, 6-nitro-3-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the coumarin ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents for these reactions include potassium carbonate, sodium borohydride, and halogenating agents. The conditions typically involve moderate temperatures and the use of solvents like acetone or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Coumarin, 6-nitro-3-(2-pyridyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Coumarin, 6-nitro-3-(2-pyridyl)- involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and target signaling pathways like PI3K/Akt/mTOR . These interactions lead to effects such as the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: An anticoagulant drug derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Esculin: Used in the treatment of hemorrhoids.
Uniqueness
The presence of both a nitro group and a pyridyl group allows for unique interactions with molecular targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
3390-73-6 |
---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
6-nitro-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11(12-3-1-2-6-15-12)8-9-7-10(16(18)19)4-5-13(9)20-14/h1-8H |
InChI-Schlüssel |
DEVUZNNOKRMLDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.